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molecular formula C19H21NO4 B8304305 5'-tert-Butoxycarbonylamino-2'-methyl-biphenyl-4-carboxylic acid

5'-tert-Butoxycarbonylamino-2'-methyl-biphenyl-4-carboxylic acid

Cat. No. B8304305
M. Wt: 327.4 g/mol
InChI Key: BLEXSJPTMGATAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008303B2

Procedure details

5′-tert-Butoxycarbonylamino-2′-methyl-biphenyl-4-carboxylic acid ethyl ester (6.3 g) was stirred in ethanol (75 ml) and 1M sodium hydroxide (30 ml) at 20 C for 18 h. The mixture was then acidified and the ethanol evaporated. The pale beige solid thus formed was collected by filtration and dried (4.26 g)
Name
5′-tert-Butoxycarbonylamino-2′-methyl-biphenyl-4-carboxylic acid ethyl ester
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([C:12]2[CH:17]=[C:16]([NH:18][C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH:15]=[CH:14][C:13]=2[CH3:26])=[CH:8][CH:7]=1)=[O:5])C.[OH-].[Na+]>C(O)C>[C:22]([O:21][C:19]([NH:18][C:16]1[CH:15]=[CH:14][C:13]([CH3:26])=[C:12]([C:9]2[CH:8]=[CH:7][C:6]([C:4]([OH:5])=[O:3])=[CH:11][CH:10]=2)[CH:17]=1)=[O:20])([CH3:25])([CH3:24])[CH3:23] |f:1.2|

Inputs

Step One
Name
5′-tert-Butoxycarbonylamino-2′-methyl-biphenyl-4-carboxylic acid ethyl ester
Quantity
6.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(C=C1)C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ethanol evaporated
CUSTOM
Type
CUSTOM
Details
The pale beige solid thus formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried (4.26 g)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC=1C=CC(=C(C1)C1=CC=C(C=C1)C(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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